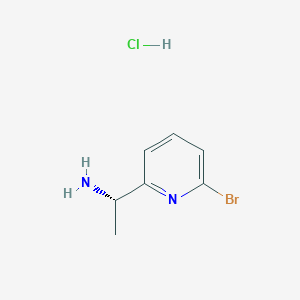![molecular formula C20H22N6O3 B2701262 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 876671-05-5](/img/structure/B2701262.png)
2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a complex organic compound characterized by its imidazo[2,1-f]purin core structure. Known for its distinctive molecular configuration, it features multiple functional groups, making it a compound of interest in various scientific fields, from medicinal chemistry to material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the imidazo[2,1-f]purin core: This can be achieved through the condensation of purine derivatives with imidazole, using catalysts like palladium on carbon under high-pressure hydrogenation conditions.
Methylation and Phenethyl Group Attachment: Methyl groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of bases like sodium hydride. The phenethyl group can be attached through alkylation reactions using phenethyl halides.
Industrial Production Methods:
On an industrial scale, the production focuses on optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry can be employed, along with the use of automated reactors to maintain precise control over temperature and pressure, ensuring consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may alter the functional groups, impacting its biological activity.
Reduction: Reduction reactions can involve hydrogenation using catalysts such as palladium or platinum to modify the molecular structure.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the phenethyl and acetamide groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halides (e.g., phenethyl bromide), bases (e.g., sodium hydride)
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Hydrogenated derivatives with altered double bonds or aromatic rings.
Substitution: Derivatives with varying functional groups replacing the phenethyl or acetamide groups.
Applications De Recherche Scientifique
2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide finds its applications in multiple scientific domains:
Chemistry: Used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the field of anticancer and antiviral drugs.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The imidazo[2,1-f]purin core allows it to mimic nucleotides, potentially inhibiting nucleic acid synthesis. It can also interact with protein kinases, affecting cellular signaling pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
When compared to other compounds with imidazo[2,1-f]purin cores, 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide stands out due to its unique functional groups. Similar compounds include:
8-Phenethyl-1H-imidazo[2,1-f]purin: Lacks the trimethyl and acetamide groups.
1,6,7-Trimethyl-imidazo[2,1-f]purin: Missing the phenethyl group.
2-(1H-imidazo[2,1-f]purin-3-yl)acetamide: Lacks the trimethyl and phenethyl groups.
Each of these related compounds exhibits distinct biological activities and chemical properties, but none combine the exact functional groups present in this compound, highlighting its uniqueness and potential for specialized applications.
I've got more chemistry trivia if you're curious. Or we could totally switch gears—whatever you're up for!
Propriétés
IUPAC Name |
2-[4,7,8-trimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-12-13(2)26-16-17(23(3)20(29)25(18(16)28)11-15(21)27)22-19(26)24(12)10-9-14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3,(H2,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAACKILBOZYUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701182.png)





![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2701192.png)


![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile](/img/structure/B2701195.png)

![N-cyclopentyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701199.png)
![[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea](/img/structure/B2701201.png)
